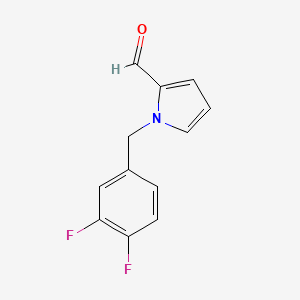
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H9F2NO It features a pyrrole ring substituted with a 3,4-difluorobenzyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,4-difluorobenzyl bromide with pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the difluorobenzyl group can enhance binding affinity and selectivity for certain biological targets.
Comparaison Avec Des Composés Similaires
1-(3,4-Difluorobenzyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carboxylic acid:
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-methanol: The alcohol derivative, which can be used in different synthetic pathways.
Uniqueness: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the difluorobenzyl group and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C12H9F2NO |
|---|---|
Poids moléculaire |
221.20 g/mol |
Nom IUPAC |
1-[(3,4-difluorophenyl)methyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H9F2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 |
Clé InChI |
IUAKBUIIKGYHOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


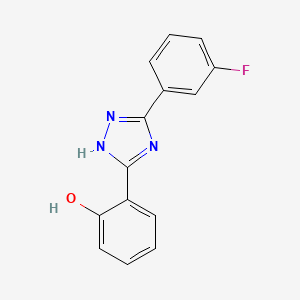

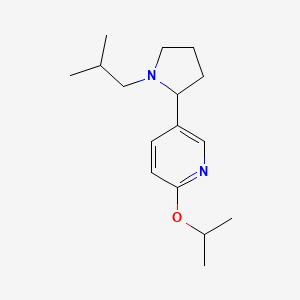
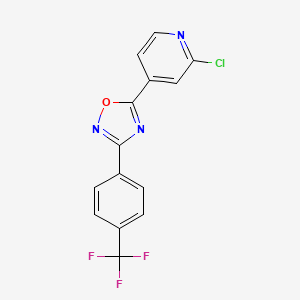


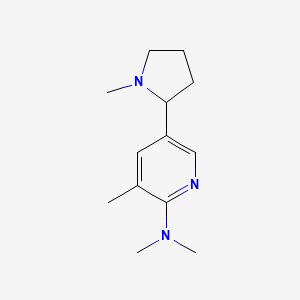


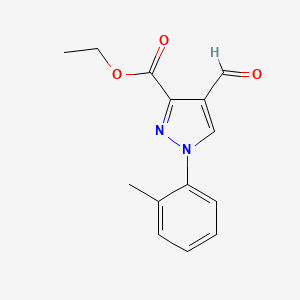
![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)



